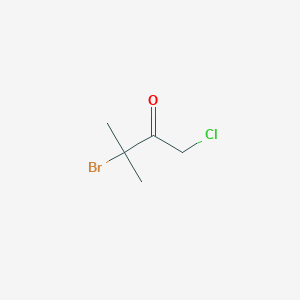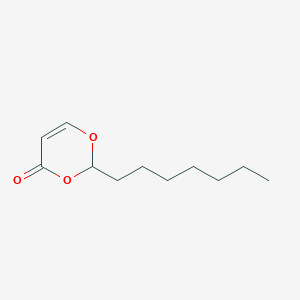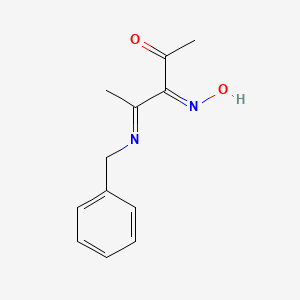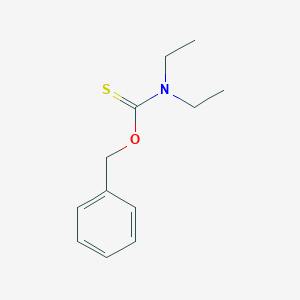
O-Benzyl diethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl diethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a benzyl group attached to a diethylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl diethylcarbamothioate typically involves the reaction of benzyl chloride with diethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or acetone, and the reaction is usually conducted at room temperature to moderate heat.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and flow rate, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: O-Benzyl diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Benzyl diethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of O-Benzyl diethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
O-Benzyl diethylcarbamate: Similar structure but lacks the sulfur atom.
Diethylcarbamothioic acid: Lacks the benzyl group.
Benzyl thiocyanate: Contains a thiocyanate group instead of the carbamothioate moiety.
Uniqueness: O-Benzyl diethylcarbamothioate is unique due to the presence of both the benzyl and diethylcarbamothioate groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
92415-92-4 |
|---|---|
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
O-benzyl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-3-13(4-2)12(15)14-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
GWKDTVFYAADVFE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


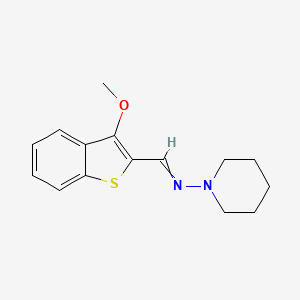
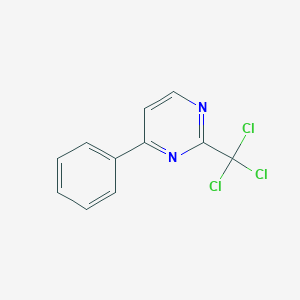
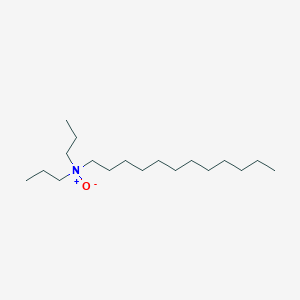

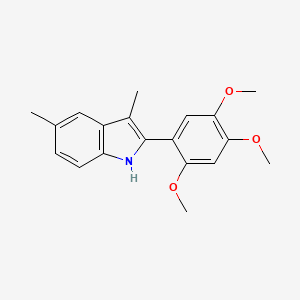

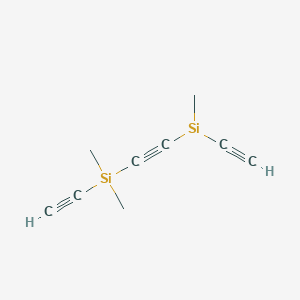


![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)
